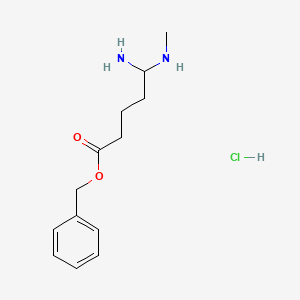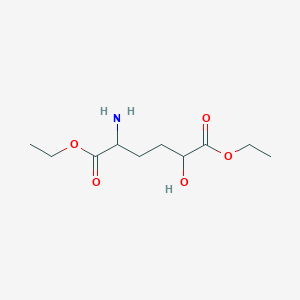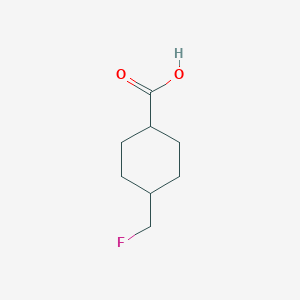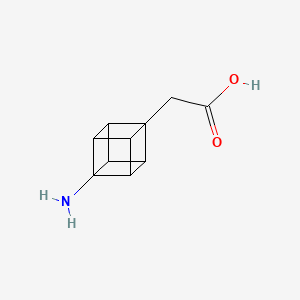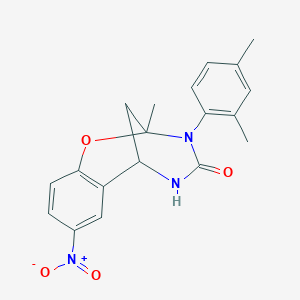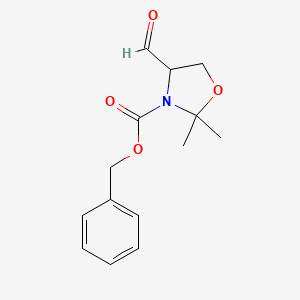![molecular formula C19H19F4N3O3S B15123162 2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B15123162.png)
2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group, a fluoromethoxybenzenesulfonyl group, and a pyrrolopyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of key intermediates such as 3-fluoro-4-methoxybenzenesulfonyl chloride . The synthetic route may include:
Formation of the Pyrrolopyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, a process that introduces the trifluoromethyl group into the molecule.
Attachment of the Fluoromethoxybenzenesulfonyl Group: This step involves the reaction of the pyrrolopyrrole core with 3-fluoro-4-methoxybenzenesulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine is unique due to its combination of functional groups and structural features. The presence of both a trifluoromethyl group and a fluoromethoxybenzenesulfonyl group imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H19F4N3O3S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C19H19F4N3O3S/c1-29-17-3-2-14(9-15(17)20)30(27,28)26-7-5-12-10-25(11-16(12)26)18-8-13(4-6-24-18)19(21,22)23/h2-4,6,8-9,12,16H,5,7,10-11H2,1H3 |
InChI Key |
RULMMDKGTYTGEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)
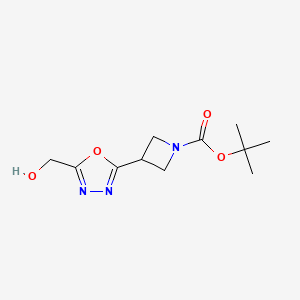
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
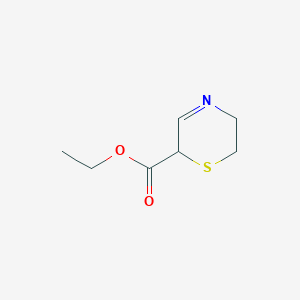
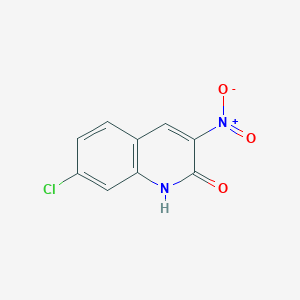
![1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B15123126.png)
![3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15123136.png)

